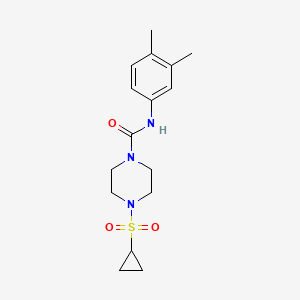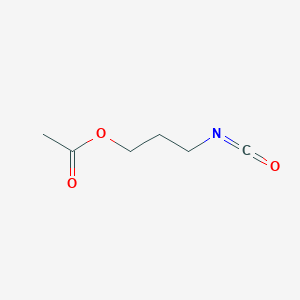
3-Isocyanatopropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Isocyanatopropyl acetate” is a chemical compound with the molecular formula C6H9NO3 . It is a type of isocyanate, which is a functional group in organic chemistry with the formula R−N=C=O .
Chemical Reactions Analysis
Isocyanates, such as “3-Isocyanatopropyl acetate”, can react with other small molecules like water, alcohols, and amines. These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
Scientific Research Applications
Applications in Microreactor Systems
3-Isocyanatopropyl acetate has been utilized in the lipase-catalyzed synthesis of isoamyl acetate in a microreactor system. A psi-shaped microreactor was employed for the synthesis process in an ionic liquid/n-heptane two-phase system. The system's efficiency was attributed to the amphiphilic properties of Candida antarctica lipase B, which adhered to the ionic liquid/n-heptane interface. This setup was found to be highly efficient, offering advantages such as simultaneous esterification and product removal, with a significant improvement in productivity compared to traditional batch processes. This underscores the role of 3-Isocyanatopropyl acetate in enhancing reaction-diffusion dynamics in microchannel systems, especially in the context of esterification reactions (Pohar, Plazl, & Žnidaršič-Plazl, 2009).
Utility in Synthesis of Biopolymer-Based Precursors
The compound has been instrumental in the synthesis of biopolymer-based precursors for forming organic-inorganic hybrid materials. Specifically, cellulose acetates were homogeneously transferred with (3-isocyanatopropyl) triethoxysilane, leading to the production of carbamates with reactive ethoxysilane moieties. These carbamates were then used to form siloxane and silanol polymer networks, indicating the compound's role in creating novel materials with potential applications in various industries (Achtel, Härling, Hering, Westerhausen, & Heinze, 2018).
Role in Bioorthogonal Chemistry for Controlled Release Applications
3-Isocyanatopropyl acetate plays a role in bioorthogonal chemistry, specifically in the controlled release of bioactive agents and reporter probes. The compound's derivatives have been used as masking groups that can be removed in biological systems, demonstrating their potential in drug delivery and chemical biology. This application is particularly notable in the context of releasing functional groups like phenols and amines under physiological conditions, showcasing the compound's versatility in therapeutic applications (Tu, Xu, Parvez, Peterson, & Franzini, 2018).
Safety and Hazards
properties
IUPAC Name |
3-isocyanatopropyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(9)10-4-2-3-7-5-8/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILVRKDYRLOKBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


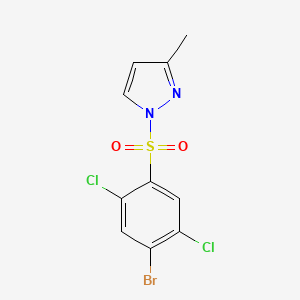
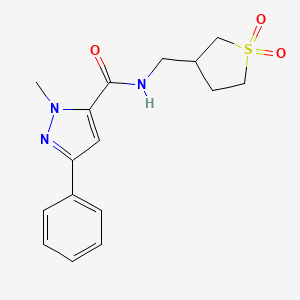
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2371312.png)
![5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2371313.png)
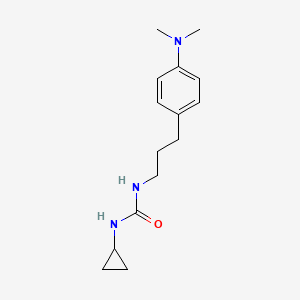
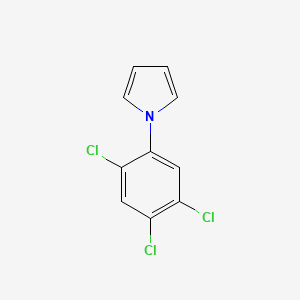



![N-[(4-Chlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/no-structure.png)
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2371323.png)
![3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371326.png)
